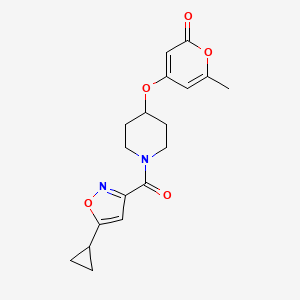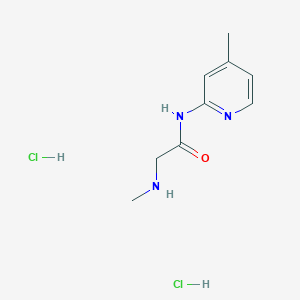
N-(Propargyloxycarbonyloxy)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propargyloxycarbonyloxy)succinimide: is an organic compound with the molecular formula C8H7NO5 It is a derivative of succinimide, where the hydrogen atom of the imide nitrogen is replaced by a propargyloxycarbonyloxy group
Mechanism of Action
Target of Action
These compounds are primarily used as linkers in bioconjugation reactions . They are designed to react with specific biomolecules, such as proteins or antibodies, to form larger structures or to attach functional groups .
Mode of Action
The propargyl group in these compounds can react with biomolecules containing azide groups via a copper-catalyzed Click Chemistry reaction . This allows for the creation of covalent bonds between the compound and the target biomolecule .
Biochemical Pathways
The exact biochemical pathways affected by these compounds depend on the specific biomolecules they are conjugated with. The primary role of these compounds is to facilitate the attachment of drugs or other functional groups to target biomolecules, potentially affecting the function or localization of these biomolecules .
Pharmacokinetics
Their hydrophilic peg spacer increases solubility in aqueous media , which could potentially enhance their bioavailability.
Result of Action
The result of the action of these compounds is the formation of a covalent bond between the target biomolecule and the attached functional group. This can lead to changes in the function or localization of the biomolecule, depending on the nature of the attached group .
Action Environment
The efficacy and stability of these compounds can be influenced by various environmental factors. For instance, the stability of the attachment to antibody-drug conjugates can be impacted by the equilibrium of succinimide ring hydrolysis . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the Click Chemistry reaction .
Biochemical Analysis
Biochemical Properties
N-(Propargyloxycarbonyloxy)succinimide can be used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) and its typical application involves the derivatization of histones . It is also used in the synthesis of sulfonamides/N-sulfonyl succinic esters .
Cellular Effects
For instance, several succinimides are used as anticonvulsant drugs .
Molecular Mechanism
N-Bromosuccinimide, a related compound, is known to be a brominating and oxidizing agent used as a source for bromine in radical reactions and various electrophilic additions .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models. Succinimides have been studied for their effects in animal models .
Metabolic Pathways
Succinic acid, a related compound, is known to be a key intermediate of the tricarboxylic acid (TCA) cycle .
Subcellular Localization
There are computational methods available that can predict protein subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Propargyloxycarbonyloxy)succinimide typically involves the reaction of succinimide with propargyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(Propargyloxycarbonyloxy)succinimide undergoes various types of chemical reactions, including:
Substitution Reactions: The propargyloxycarbonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The alkyne group in the propargyloxy moiety can undergo oxidation to form corresponding epoxides or other oxidized products.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild bases and organic solvents.
Oxidation Reactions: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated succinimide derivative, while oxidation of the alkyne group could produce an epoxide.
Scientific Research Applications
N-(Propargyloxycarbonyloxy)succinimide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through click chemistry reactions.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactivity and functional group compatibility.
Comparison with Similar Compounds
N-(Benzyloxycarbonyloxy)succinimide: Similar in structure but with a benzyloxy group instead of a propargyloxy group. Used in peptide synthesis and as a protecting group.
N-(Allyloxycarbonyloxy)succinimide: Contains an allyloxy group and is used in similar applications as N-(Propargyloxycarbonyloxy)succinimide.
N-(Methoxycarbonyloxy)succinimide: Features a methoxy group and is used in organic synthesis as a reagent and protecting group.
Uniqueness: this compound is unique due to the presence of the alkyne group in the propargyloxy moiety. This alkyne group provides additional reactivity, allowing for click chemistry reactions and other transformations that are not possible with similar compounds lacking the alkyne functionality.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) prop-2-ynyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-2-5-13-8(12)14-9-6(10)3-4-7(9)11/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKBWEDCWCHGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[3,3'-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine](/img/structure/B2492347.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2492349.png)
![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2492352.png)
![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)

![2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2492356.png)
![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)
![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2492363.png)
![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)

